molecular formula C6H10ClN B1441950 1-Ethynylcyclobutan-1-amine hydrochloride CAS No. 1268810-19-0

1-Ethynylcyclobutan-1-amine hydrochloride

Cat. No. B1441950
M. Wt: 131.6 g/mol
InChI Key: AXIXYIFPXKMVDC-UHFFFAOYSA-N
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Description

1-Ethynylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClN . It is a powder at room temperature .


Molecular Structure Analysis

The molecular weight of 1-Ethynylcyclobutan-1-amine hydrochloride is 131.60 . The InChI code is 1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H/t5-,6+ .


Physical And Chemical Properties Analysis

1-Ethynylcyclobutan-1-amine hydrochloride is a powder at room temperature . The molecular weight is 131.60 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Derivatization

1-Ethynylcyclobutan-1-amine hydrochloride serves as a precursor in the synthesis of diverse amine derivatives. Research by Kozhushkov et al. (2010) demonstrates the preparation of new 1,1-dimethylpropargylamine surrogates, including 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, highlighting their potential in generating ethynyl-extended 1-aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives. These compounds find significant use in medicinal chemistry and synthetic biology, emphasizing their role in extending the chemical space for drug discovery and development (Kozhushkov et al., 2010).

Analytical Chemistry Applications

In the realm of analytical chemistry, You et al. (2006) developed a sensitive and mild method for determining amino compounds, leveraging a condensation reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC-HCl) for fluorescence detection. This methodology underscores the importance of ethynylcyclobutan-1-amine hydrochloride derivatives in enhancing the analytical capabilities for detecting and quantifying amines in complex mixtures, thus facilitating advancements in environmental monitoring and pharmaceutical analysis (You et al., 2006).

Catalysis and Organic Transformations

The compound's application extends to catalysis, where Feng et al. (2019) describe the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This research illuminates the compound's utility in generating biologically active substructures with multiple substituents and stereocenters, thus providing a versatile tool for the synthesis of complex organic molecules with potential pharmaceutical applications (Feng et al., 2019).

Material Science and Drug Delivery

Moreover, the synthesis of protected 2-aminocyclobutanone, as outlined by Mohammad et al. (2020), presents a modular transition state synthon for accessing cyclobutanone-containing lead inhibitors. This application is particularly relevant in the development of new materials and drug delivery systems, offering a pathway to novel therapeutic agents and biomedical materials with enhanced efficacy and specificity (Mohammad et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethynylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-6(7)4-3-5-6;/h1H,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXYIFPXKMVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclobutan-1-amine hydrochloride

CAS RN

1268810-19-0
Record name Cyclobutanamine, 1-ethynyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268810-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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